molecular formula C18H17N3O4 B1455671 Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate CAS No. 1324060-47-0

Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No. B1455671
M. Wt: 339.3 g/mol
InChI Key: CGPTYIOYWQRJRM-UHFFFAOYSA-N
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Description

Pyrimidine is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . Pyrimidine, which is an integral part of DNA and RNA, imparts diverse pharmacological properties .


Synthesis Analysis

Pyrimidines can be synthesized by reacting chalcone with guanidine hydrochloride . The synthesized derivatives are confirmed by physicochemical properties and spectral data (IR, NMR, and elemental analyses) .


Molecular Structure Analysis

The molecular structure of pyrimidines is confirmed by 1H-NMR, EI-Ms, IR, and elemental analysis .


Chemical Reactions Analysis

Pyrimidines have been described with a wide range of biological potential i.e., anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial etc.


Physical And Chemical Properties Analysis

Pyrimidines are much weaker bases than pyridine and soluble in water .

Scientific Research Applications

1. Therapeutic Potential of Heterocyclic Pyrimidine Scaffolds

  • Results : Among the derivatives tested, compounds a1, a2, and a3 exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

2. Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives as PARP-1 Inhibitors

  • Results : The synthesized compounds showed promising activity where compounds S2 and S7 emerged as the most potent PARP-1 inhibitors with an IC50 value of 4.06 ± 0.18 and 3.61 ± 0.15 nM, respectively compared to that of Olaparib 5.77 nM and high cytotoxicity against MCF-7 with IC50 2.65 ± 0.05 and 1.28 ± 1.12 μM, respectively .

3. Antimicrobial Activity of Heterocyclic Pyrimidine Scaffolds

  • Results : Among the derivatives tested, certain compounds exhibited promising activity against microbial strains (B. pumilis, B. subtilis, E. coli, P. vulgaris. A. niger and P. crysogenium) and showed activity comparable with standard drugs .

4. Antitumor Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

  • Results : The synthesized compounds showed promising activity where certain compounds emerged as potent PARP-1 inhibitors and exhibited high cytotoxicity against MCF-7 .

5. Anticancer Activity of Heterocyclic Pyrimidine Scaffolds

  • Results : Among the derivatives tested, certain compounds exhibited promising activity against lung cancer cell line (A459 with IC50 0.8 µM) .

6. Antiviral Activity of Pyrano[2,3-d]pyrimidine-2,4-dione Derivatives

  • Results : The synthesized compounds showed promising activity where certain compounds emerged as potent antiviral agents .

Future Directions

The extensive use of antibiotics has led to the appearance of multidrug-resistant microbial pathogens which necessitated the search for new chemical entities for treatment of microbial infections . Therefore, the development of new pyrimidine derivatives could be a promising direction for future research .

properties

IUPAC Name

methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O4/c1-11-13(17(23)25-2)10-14-15(19-11)21(18(24)20-16(14)22)9-8-12-6-4-3-5-7-12/h3-7,10H,8-9H2,1-2H3,(H,20,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGPTYIOYWQRJRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C(=O)NC(=O)N(C2=N1)CCC3=CC=CC=C3)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 7-methyl-2,4-dioxo-1-(2-phenylethyl)-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

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